molecular formula C16H22O3 B053947 Ethyl 7-(2-methylphenyl)-7-oxoheptanoate CAS No. 122115-55-3

Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

Cat. No. B053947
M. Wt: 262.34 g/mol
InChI Key: UOTSGUMPXTUTSN-UHFFFAOYSA-N
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Description

Ethyl 7-(2-methylphenyl)-7-oxoheptanoate is a chemical compound of interest in synthetic organic chemistry, particularly in the synthesis of various intermediates and compounds with potential applications in material science, medicinal chemistry, and catalysis. The compound's synthesis, structure, and properties are crucial for its application in these fields.

Synthesis Analysis

The synthesis of ethyl or methyl 7-oxoheptanoate, a related compound, can be achieved through the oxidation of ethyl or methyl 7-hydroxyheptanoate, which in turn is obtained from the reaction of cycloheptanone with potassium persulfate in ethanol or methanol. This process allows for good yields and demonstrates a practical approach to obtaining oxoheptanoate derivatives (Ballini, Marcantoni, & Petrini, 1991).

Molecular Structure Analysis

The molecular structure of compounds closely related to Ethyl 7-(2-methylphenyl)-7-oxoheptanoate, such as ethyl 2-Z-phenylhydrazono-3-E-methylthio(thioxo)methylhydrazone-butanoate, has been determined by X-ray diffraction. These compounds typically exhibit specific spatial arrangements contributing to their reactivity and interaction with other molecules (P. Wu, 2014).

Chemical Reactions and Properties

Ethyl 7-chloro-2-oxoheptylate, a structurally similar compound, serves as an intermediate in various chemical syntheses. Its preparation involves multiple steps, including esterification, cyclization, and oxidation, highlighting the compound's versatility in synthetic chemistry (Chen Xin-zhi, 2006).

Physical Properties Analysis

The physical properties of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate and its derivatives, such as solubility, melting point, and boiling point, are essential for their application in synthesis and material science. These properties are influenced by the molecular structure and the presence of functional groups.

Chemical Properties Analysis

The chemical properties, including reactivity with other compounds, stability under various conditions, and potential for further functionalization, are critical for the application of Ethyl 7-(2-methylphenyl)-7-oxoheptanoate in synthetic pathways. Its ability to undergo various chemical reactions makes it a valuable intermediate in organic synthesis.

Scientific Research Applications

  • Indole Derivatives

    • Application : Indole derivatives possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
    • Methods : The indole nucleus is found in many important synthetic drug molecules, which bind with high affinity to multiple receptors, helping in the development of new useful derivatives .
    • Results : The diverse biological activities of indole derivatives have revealed their immeasurable potential for newer therapeutic possibilities .
  • 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines

    • Application : These compounds were evaluated for their antiproliferative activity against K562, MV4-11, and MCF-7 cancer cell lines .
    • Methods : The compounds were prepared from 1-phenyl-3-(2-phenylethynyl)-1H-pyrazole-4-carbaldehyde via an iodine-mediated electrophilic cyclization of intermediate 4-(azidomethyl)-1-phenyl-3-(phenylethynyl)-1H-pyrazoles .
    • Results : The most potent compounds displayed low micromolar GI50 values. One of the compounds induced poly (ADP-ribose) polymerase 1 (PARP-1) cleavage, activated the initiator enzyme of apoptotic cascade caspase 9, induced a fragmentation of microtubule-associated protein 1-light chain 3 (LC3), and reduced the expression levels of proliferating cell nuclear antigen (PCNA) .
  • Azo Dye Derivatives
    • Application : Azo dye derivatives are used in the textile industry for their vibrant colors. They are also used in biological staining and in food industry as food colorants .
    • Methods : Azo dyes are synthesized through a process called azo coupling, which involves an electrophilic substitution reaction where an aryl diazonium cation attacks an aromatic compound .
    • Results : The resulting azo dyes are highly stable and exhibit strong, vibrant colors. They also have enhanced solubility and electronic spectrum properties .
  • Azo Dye Derivatives
    • Application : Azo dye derivatives are used in the textile industry for their vibrant colors. They are also used in biological staining and in food industry as food colorants .
    • Methods : Azo dyes are synthesized through a process called azo coupling, which involves an electrophilic substitution reaction where an aryl diazonium cation attacks an aromatic compound .
    • Results : The resulting azo dyes are highly stable and exhibit strong, vibrant colors. They also have enhanced solubility and electronic spectrum properties .

Safety And Hazards

This involves studying the potential risks associated with the compound. It includes understanding its toxicity, potential for causing irritation or allergic reactions, and any precautions that need to be taken when handling it .

Future Directions

Future directions could involve further studies to better understand the compound’s properties, potential applications, and safety profile. It could also involve the development of new synthesis methods or the exploration of new reactions .

properties

IUPAC Name

ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22O3/c1-3-19-16(18)12-6-4-5-11-15(17)14-10-8-7-9-13(14)2/h7-10H,3-6,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTSGUMPXTUTSN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCCCC(=O)C1=CC=CC=C1C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90645545
Record name Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 7-(2-methylphenyl)-7-oxoheptanoate

CAS RN

122115-55-3
Record name Ethyl 2-methyl-ζ-oxobenzeneheptanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=122115-55-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 7-(2-methylphenyl)-7-oxoheptanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90645545
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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